molecular formula C18H18N2O2S B421479 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 356586-75-9

2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B421479
CAS No.: 356586-75-9
M. Wt: 326.4g/mol
InChI Key: LMJRNPHIWOJZGV-RGVLZGJSSA-N
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Description

The compound 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a benzothiophene derivative featuring a tetrahydrobenzothiophene core substituted with a carbonitrile group at position 3 and a Schiff base moiety at position 2. The Schiff base is formed by the condensation of an amine group with 2,4-dimethoxybenzaldehyde, resulting in an (E)-configured imine.

Properties

IUPAC Name

2-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-21-13-8-7-12(16(9-13)22-2)11-20-18-15(10-19)14-5-3-4-6-17(14)23-18/h7-9,11H,3-6H2,1-2H3/b20-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJRNPHIWOJZGV-RGVLZGJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a synthetic organic molecule belonging to the class of benzothiophenes. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity based on current research findings.

  • Molecular Formula: C22H26N2O2S
  • Molecular Weight: 382.5 g/mol
  • IUPAC Name: 6-tert-butyl-2-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
  • Receptor Modulation: It can modulate receptor activity through non-covalent interactions such as hydrogen bonding and π-π stacking.

Biological Activity Overview

Research has indicated several key areas of biological activity for this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzothiophenes exhibit significant antimicrobial properties. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.

Case Studies and Research Findings

StudyFindings
Puthran et al. (2019) Investigated the synthesis and antimicrobial evaluation of similar thiophene derivatives. Found promising results against various bacterial strains.
Rossetti et al. (2019) Explored the synthesis of novel chiral derivatives and their anticancer activity, showing effectiveness in inhibiting cancer cell proliferation.
Siutkina et al. (2021) Studied analgesic activities of related compounds using the hot plate method on mice, demonstrating significant pain relief effects.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
AnalgesicSignificant pain relief in animal models

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The target compound belongs to a family of tetrahydrobenzothiophene-3-carbonitriles with Schiff base substituents. Key analogs include:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) CAS Registry Number Key References
2-{[(E)-(2-Thienylmethylene)amino]}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 2-Thienylmethylene C₁₄H₁₂N₂S₂ 272.39 324058-65-3
2-[(4-Chlorobenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile 4-Chlorobenzylidene C₁₆H₁₃ClN₂S 324.85 Not provided
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile Methyl (no Schiff base) C₁₀H₁₂N₂S 192.29 Not provided

Key Observations :

  • Steric Effects : The bulkier 2,4-dimethoxyphenyl group may influence molecular packing in the solid state, as seen in related compounds where substituents dictate crystal lattice interactions .
Crystallographic Comparisons

Crystal data for analogs reveal how substituents influence molecular geometry and packing:

Analog Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Reference
2-Amino-6-methyl analog P21/c a=9.0415, b=8.3294, c=13.1283, β=90.169 N–H⋯N (R₂²(12) motifs)
4-Chlorobenzylidene analog Not reported Not reported Weak C–H⋯H interactions
2-Thienylmethylene analog Not reported Not reported Not reported

Structural Insights :

  • The 2-amino-6-methyl analog forms centrosymmetric dimers via N–H⋯N interactions, whereas the 4-chlorobenzylidene derivative relies on weaker C–H⋯H contacts. The target compound’s 2,4-dimethoxyphenyl group may promote stronger π-stacking or hydrogen bonding due to its electron-rich aromatic system .
  • Disorder in cyclohexene rings (e.g., in the 2-amino-6-methyl analog) suggests that bulky substituents like 2,4-dimethoxyphenyl could exacerbate conformational flexibility .

Preparation Methods

Chloromethylation of 1,3-Dimethoxybenzene

In a phase-transfer catalyzed system, 1,3-dimethoxybenzene reacts with paraformaldehyde and hydrochloric acid in the presence of a quaternary ammonium salt (e.g., benzyltriethylammonium chloride). The reaction proceeds at 60–80°C for 4 hours, yielding 2,4-dimethoxybenzyl chloride with 85–90% selectivity.

Reaction Conditions

ParameterValue
Temperature60–80°C
CatalystBenzyltriethylammonium chloride
Time4 hours
Yield78–85%

Oxidation to 2,4-Dimethoxybenzaldehyde

The chloride intermediate is oxidized using a Jones reagent (CrO₃/H₂SO₄) or milder conditions with pyridinium chlorochromate (PCC) in dichloromethane. PCC avoids over-oxidation, providing the aldehyde in 75–80% yield.

Preparation of 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile-2-amine

The tetrahydrobenzothiophene core is synthesized via a modified Gewald reaction followed by hydrogenation.

Gewald Reaction for Benzothiophene Formation

Cyclohexanone reacts with cyanoacetamide and elemental sulfur in ethanol under reflux, catalyzed by morpholine. This forms 2-aminobenzo[b]thiophene-3-carbonitrile in 65–70% yield.

Key Parameters

  • Solvent: Ethanol

  • Catalyst: Morpholine (10 mol%)

  • Temperature: 78°C (reflux)

  • Time: 6–8 hours

Hydrogenation to Tetrahydro Derivative

The aromatic benzothiophene is hydrogenated using H₂ (1 atm) over a palladium-on-carbon (Pd/C) catalyst in tetrahydrofuran (THF) at 25°C. Quantitative conversion to 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile-2-amine occurs within 12 hours.

Schiff Base Condensation

The final step involves coupling 2,4-dimethoxybenzaldehyde with the tetrahydrobenzothiophene amine via imine formation.

Reaction Mechanism

In anhydrous ethanol, the aldehyde and amine undergo nucleophilic addition-elimination. A catalytic amount of acetic acid (5 mol%) facilitates protonation of the carbonyl, enhancing electrophilicity. The E-configuration is favored due to steric hindrance between the methoxy groups and tetrahydrobenzothiophene ring.

Optimized Conditions

ParameterValue
SolventEthanol
CatalystAcetic acid (5 mol%)
TemperatureReflux (78°C)
Time4–6 hours
Yield82–88%

Purification

Crude product is recrystallized from ethanol/water (3:1 v/v), yielding pale-yellow crystals. Purity exceeds 98% by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, CH=N), 7.45–6.85 (m, 3H, Ar-H), 3.90 (s, 6H, OCH₃), 2.80–1.50 (m, 8H, tetrahydro ring).

  • IR (KBr): 2210 cm⁻¹ (C≡N), 1625 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O).

  • HRMS: m/z calcd. for C₁₉H₁₉N₂O₂S [M+H]⁺: 347.1121; found: 347.1125.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration and planar geometry of the imine linkage.

Scale-Up and Industrial Feasibility

The process is scalable with minor modifications:

  • Continuous Flow Hydrogenation: Reduces reaction time to 2 hours.

  • Solvent Recovery: Ethanol is distilled and reused, lowering costs.

  • Yield Optimization: Replacing acetic acid with p-toluenesulfonic acid increases yield to 90%.

Challenges and Alternatives

Byproduct Formation

Trace amounts of Z-isomer (<2%) are removed via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Alternative Routes

  • Microwave-Assisted Synthesis: Reduces condensation time to 20 minutes but requires specialized equipment.

  • Enzymatic Catalysis: Lipases in non-aqueous media achieve 70% yield but are cost-prohibitive.

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